

An In-depth Technical Guide to Cannflavin C: Chemical Structure and Properties

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Compound of Interest

Compound Name: **Cannflavin C**

Cat. No.: **B12377135**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin C is a naturally occurring flavonoid found in *Cannabis sativa* L.[1]. As a member of the cannflavin family, which also includes the more extensively studied Cannflavin A and B, it represents a class of prenylated and geranylated flavonoids unique to the cannabis plant[1][2][3]. These compounds have garnered significant interest within the scientific community for their potential therapeutic properties, including anti-inflammatory, antioxidant, and antiparasitic activities[1][4]. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of **Cannflavin C**, with a focus on data relevant to research and drug development.

Chemical Structure and Physicochemical Properties

Cannflavin C is a geranylated flavonoid, distinguishing it from the prenylated Cannflavin B. Its chemical structure has been elucidated as 8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one[5].

Table 1: Chemical and Physical Properties of **Cannflavin C**

Property	Value	Source
Molecular Formula	C ₂₆ H ₂₈ O ₆	[5]
Molecular Weight	436.5 g/mol	[5]
IUPAC Name	8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one	[5]
Boiling Point (Predicted)	663.7 ± 55.0 °C	
pKa (Predicted)	6.60 ± 0.40	
XLogP3	6.4	[5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Cannflavin C**. While comprehensive published spectra specifically for **Cannflavin C** are not as readily available as for Cannflavins A and B, analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for its analysis.

A validated HPLC-UV/PDA method has been developed for the simultaneous quantification of Cannflavins A, B, and C^{[4][6]}. The UV spectra of all three cannflavins exhibit absorption maxima (λ_{max}) at 220 nm, 274 nm, and 342.4 nm^[6].

For mass spectrometry, a detailed overview of the fragmentation patterns of Cannflavins A, B, and C has been reported, which is instrumental for their identification in complex mixtures^[1].

Experimental Protocols

Isolation and Purification of Cannflavin C from Cannabis sativa

A general method for the isolation of cannflavins, including **Cannflavin C**, from *Cannabis sativa* involves sequential extraction and chromatographic techniques^[1].

Protocol Outline:

- Extraction: The dried plant material is sequentially extracted with solvents of increasing polarity, such as hexanes, dichloromethane (CH_2Cl_2), ethyl acetate (EtOAc), and ethanol (EtOH)[1].
- Fractionation: The extracts (typically CH_2Cl_2 , EtOAc , and EtOH) are combined and subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel[1].
- Purification: Further purification is achieved through a combination of chromatographic methods, including flash chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) using a C18 column to yield pure **Cannflavin C**[1][7].

Quantitative Analysis by HPLC-UV/PDA

A validated isocratic HPLC-UV/PDA method allows for the accurate quantification of **Cannflavin C** in various cannabis chemovars[4][6].

Chromatographic Conditions:

- Column: Luna® C18 (150 × 4.6 mm, 3 μm)[4][6]
- Mobile Phase: Acetonitrile and water (65:35, v/v), both containing 0.1% formic acid[4][6]
- Flow Rate: 1 mL/min[4][6]
- Detection Wavelength: 342.4 nm[4][6]
- Column Temperature: 25 °C[4]
- Injection Volume: 10 μL [8]

Workflow for HPLC-UV/PDA Analysis of Cannflavins



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HPLC-UV/PDA workflow for **Cannflavin C** quantification.

Biological Activities and Mechanism of Action

Cannflavin C has been reported to exhibit several biological activities, although it is less studied than its counterparts, Cannflavin A and B.

Antioxidant Activity

Cannflavin C has demonstrated moderate antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay[1].

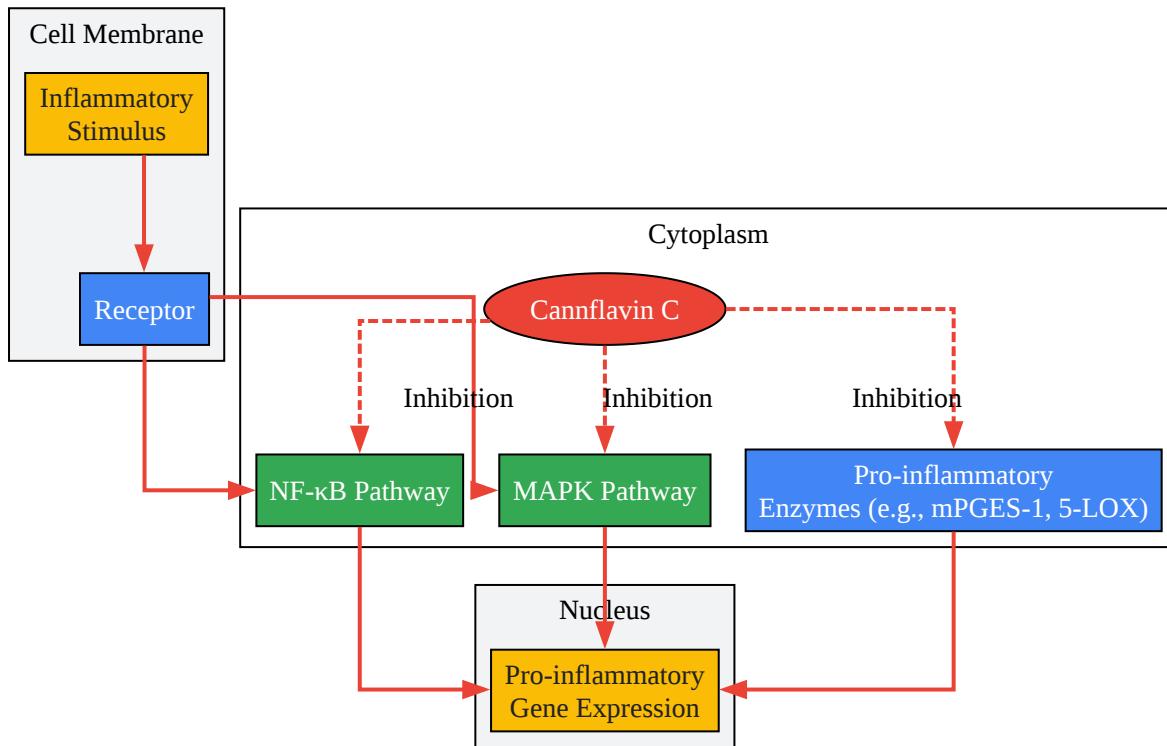
DPPH Radical Scavenging Assay Protocol (General):

- Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
- Prepare various concentrations of **Cannflavin C**.
- Mix the **Cannflavin C** solutions with the DPPH solution.
- Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
- Calculate the percentage of DPPH radical scavenging activity.
- Determine the IC_{50} value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Like other cannflavins, **Cannflavin C** is suggested to possess anti-inflammatory properties[2]. The primary mechanism of action for cannflavins involves the inhibition of key enzymes in the inflammatory cascade. While specific studies on **Cannflavin C** are limited, Cannflavins A and B are known to inhibit microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), which are involved in the production of prostaglandins and leukotrienes, respectively. It is plausible that **Cannflavin C** shares a similar mechanism.

Potential Anti-inflammatory Signaling Pathway of Cannflavins



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Potential inhibition of inflammatory pathways by **Cannflavin C**.

Antiparasitic Activity

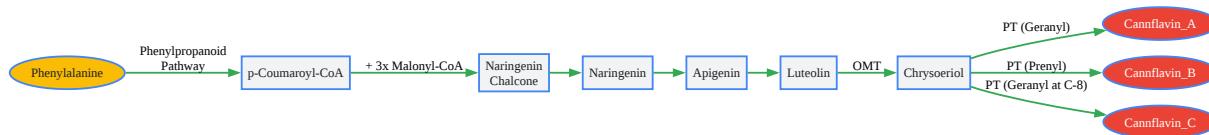
Preclinical models have suggested that **Cannflavin C** possesses antiparasitic activity^[4].

Biosynthesis of Cannflavins

The biosynthesis of cannflavins branches off from the general flavonoid pathway in *Cannabis sativa*. The core flavonoid structure is synthesized via the phenylpropanoid pathway. A key step in the formation of cannflavins is the prenylation or geranylation of the flavone backbone,

catalyzed by specific prenyltransferases[1][2]. For **Cannflavin C**, a geranyl group is added at the C-8 position of the flavone ring[1].

Simplified Biosynthetic Pathway Leading to Cannflavins



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Simplified cannflavin biosynthetic pathway.

Future Directions

While the foundational knowledge of **Cannflavin C** is established, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

- Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR data, as well as high-resolution mass spectrometry fragmentation studies, are needed for a complete structural characterization.
- Quantitative Bioactivity Studies: Rigorous *in vitro* and *in vivo* studies are necessary to determine the precise IC₅₀ values of **Cannflavin C** for its antioxidant, anti-inflammatory, and antiparasitic activities.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by **Cannflavin C** will be crucial for understanding its pharmacological effects.
- Pharmacokinetic and Toxicological Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for evaluating its potential as

a drug candidate.

Conclusion

Cannflavin C is a unique geranylated flavonoid from *Cannabis sativa* with promising, yet underexplored, biological activities. This guide provides a summary of the current technical information available, highlighting the need for further research to fully characterize its chemical properties and pharmacological potential. As research into the non-cannabinoid constituents of cannabis continues to expand, **Cannflavin C** represents a compelling molecule for further investigation in the fields of natural product chemistry and drug discovery.

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